![molecular formula C6H3Cl2N3 B580587 4,6-二氯吡咯并[2,1-f][1,2,4]三嗪 CAS No. 1221714-51-7](/img/structure/B580587.png)
4,6-二氯吡咯并[2,1-f][1,2,4]三嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is characterized by its fused ring structure, which includes both pyrrole and triazine rings. The presence of chlorine atoms at the 4 and 6 positions of the triazine ring enhances its chemical reactivity and potential biological activity .
科学研究应用
4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is a key scaffold in the development of kinase inhibitors, which are used in cancer therapy.
Biology: The compound is used in the study of enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a valuable tool in biochemical research.
作用机制
Target of Action
4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle that has been found to target kinases in cancer therapy . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division. In cancer, these enzymes are often dysregulated, leading to uncontrolled cell proliferation .
Mode of Action
The compound interacts with its targets, the kinases, by inhibiting their activity. This inhibition disrupts the normal functioning of the kinases, leading to a halt in the signaling pathways that they regulate . This disruption can lead to the cessation of uncontrolled cell growth and division, a hallmark of cancer .
Biochemical Pathways
The primary biochemical pathway affected by 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is the kinase signaling pathway. By inhibiting the activity of kinases, the compound disrupts the signaling pathways that regulate cell growth and division . This disruption can lead to the cessation of uncontrolled cell growth, effectively halting the progression of cancer .
Pharmacokinetics
This is mainly due to the presence of a strong C–C glycosidic bond and a nonnatural heterocyclic base .
Result of Action
The result of the action of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is the inhibition of uncontrolled cell growth and division, effectively halting the progression of cancer . This is achieved through the disruption of kinase signaling pathways, which are crucial for the regulation of cell functions .
生化分析
Biochemical Properties
4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine plays a crucial role in biochemical reactions, particularly in the inhibition of kinases. This compound has been shown to interact with several kinases, including EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), by binding to their active sites and inhibiting their activity . The inhibition of these kinases can disrupt various signaling pathways involved in cell proliferation and survival, making 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine a valuable tool in cancer therapy .
Cellular Effects
The effects of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of EGFR and VEGFR by 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer properties .
Molecular Mechanism
At the molecular level, 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity by binding to the ATP-binding sites of kinases . This binding prevents the transfer of phosphate groups to substrate molecules, thereby disrupting phosphorylation-dependent signaling pathways . Furthermore, 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions highlight the compound’s potential as a targeted therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of kinase activity and prolonged effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity and reduces tumor growth without causing significant toxicity . At higher doses, 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . Additionally, 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and can bind to plasma proteins, influencing its bioavailability and distribution . The localization and accumulation of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine in specific tissues are critical factors that determine its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is essential for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine within these compartments can influence its interactions with biomolecules and its overall therapeutic effects .
准备方法
The synthesis of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate pyrrole derivatives with triazine precursors. This process often requires the use of strong acids or bases as catalysts and may involve multiple steps to achieve the desired product . Industrial production methods typically optimize these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine undergoes a variety of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can introduce oxygen-containing functional groups, while reduction can remove chlorine atoms.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
相似化合物的比较
4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern and fused ring structure. Similar compounds include:
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine: This compound has chlorine atoms at the 2 and 4 positions and exhibits similar reactivity but different biological activity.
6-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine:
属性
IUPAC Name |
4,6-dichloropyrrolo[2,1-f][1,2,4]triazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGNAKMZKBUOLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C=C1Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
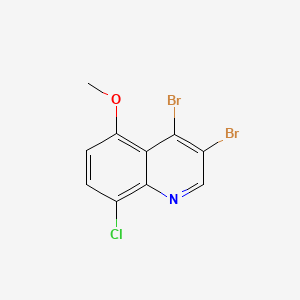

![tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B580509.png)
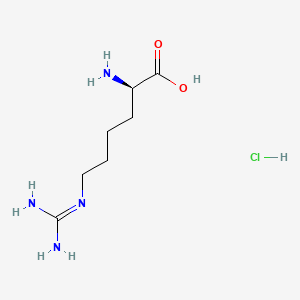

![Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B580512.png)
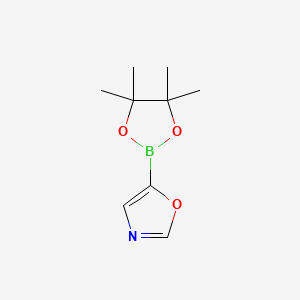
![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B580517.png)
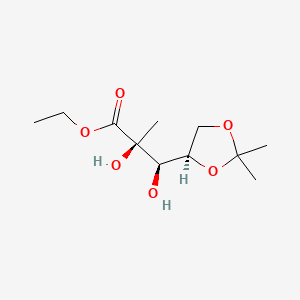
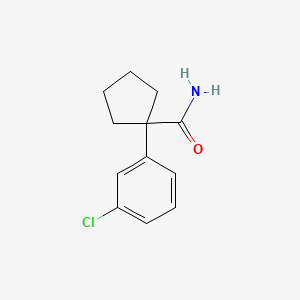
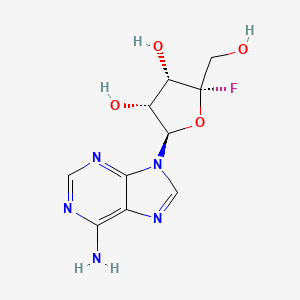

![Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate](/img/structure/B580525.png)

